N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes .
Comparison with Similar Compounds
N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can be compared to other similar compounds, such as:
- N-[(5-bromofuran-2-yl)methyl]-N-methylfuran-2-carboxamide
- N-[(5-bromofuran-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14BrN3O5 |
---|---|
Molecular Weight |
408.20 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14BrN3O5/c1-22-11-5-3-9(7-12(11)23-2)14-19-16(25-20-14)15(21)18-8-10-4-6-13(17)24-10/h3-7H,8H2,1-2H3,(H,18,21) |
InChI Key |
VYVWOHZVOKRYCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(O3)Br)OC |
Origin of Product |
United States |
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